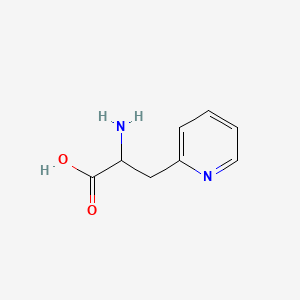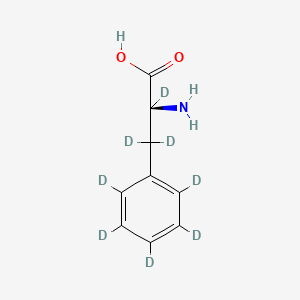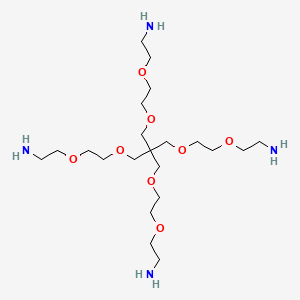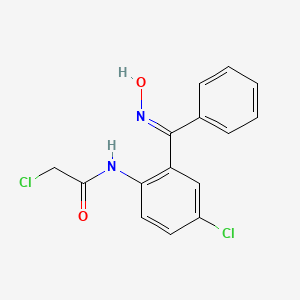
Δ2-Cefdinir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Δ2-Cefdinir is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class. It is effective against a variety of Gram-positive and Gram-negative bacterial infections. This compound is commonly used to treat infections in the ear, sinus, throat, lungs, and skin .
Mechanism of Action
- PBPs play a crucial role in cell wall synthesis by catalyzing the final transpeptidation step of peptidoglycan formation .
- As a result, bacterial cell walls become weakened and susceptible to osmotic pressure, leading to cell lysis and death .
- This structural modification allows it to resist inactivation by bacterial enzymes, making it effective against a wide range of Gram-negative and Gram-positive organisms .
- Clinically, it treats infections such as acute otitis media, sinusitis, pneumonia, and skin infections .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Δ2-Cefdinir interacts with various biomolecules, primarily penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of peptidoglycan, a key component of bacterial cell walls . By binding to these PBPs, this compound inhibits cell wall synthesis, leading to bacterial cell death .
Cellular Effects
This compound exerts its effects on various types of bacterial cells. It interferes with cell wall synthesis, which is crucial for maintaining the structural integrity of the cell . This interference affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with PBPs, leading to the inhibition of cell wall synthesis . This interaction disrupts the normal function of these enzymes, preventing the formation of peptidoglycan and leading to changes in gene expression that result in bacterial cell death .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit cell wall synthesis, leading to sustained antibacterial effects . The drug’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to antibiotic action, specifically the inhibition of cell wall synthesis . It interacts with enzymes such as PBPs and potentially affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is widely distributed in the body and shows good penetration into various tissues
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be located in the periplasmic space of bacteria where it can interact with PBPs to inhibit cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Δ2-Cefdinir can be synthesized through various methods. One common approach involves the use of hydrophilic polymers to enhance its solubility, dissolution, and bioavailability. For instance, solid dispersions of this compound can be prepared using hydroxypropyl-methylcellulose, carboxymethylcellulose-Na, and polyvinyl pyrrolidone K30 at a weight ratio of 1:1 (drug:polymer) using a spray-drying method .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques such as media milling to prepare nanosuspensions. This method improves the oral bioavailability of this compound by increasing its solubility, dissolution rate, and permeation .
Chemical Reactions Analysis
Types of Reactions
Δ2-Cefdinir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include beta-lactamase inhibitors, which enhance its efficacy against beta-lactamase-producing bacteria . The reactions typically occur under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from the reactions of this compound include its active metabolites, which retain the antibiotic properties of the parent compound .
Scientific Research Applications
Δ2-Cefdinir has a wide range of scientific research applications:
Comparison with Similar Compounds
Δ2-Cefdinir is compared with other third-generation cephalosporins such as cefixime and cefepime. While all these compounds share a similar mechanism of action, this compound is unique in its enhanced solubility and bioavailability when prepared using hydrophilic polymers . Other similar compounds include amoxicillin and Augmentin, which are penicillin-type antibiotics .
Conclusion
This compound is a versatile and effective antibiotic with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, such as enhanced solubility and bioavailability, make it a valuable compound in the fight against bacterial infections.
Properties
CAS No. |
934986-49-9 |
|---|---|
Molecular Formula |
C₁₄H₁₃N₅O₅S₂ |
Molecular Weight |
395.41 |
Synonyms |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








